molecular formula C7H12N2O2S B8629426 2,2'-(1,3-Thiazol-2-ylimino)diethanol

2,2'-(1,3-Thiazol-2-ylimino)diethanol

Cat. No. B8629426
M. Wt: 188.25 g/mol
InChI Key: MMCFFFZAIWJUNT-UHFFFAOYSA-N
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Patent
US08735417B2

Procedure details

In a sealable tube were successively added diethanolamine (3.46 mL, 35.8 mmol) and 2-bromothiazole (1.538 mL, 17.07 mmol), under nitrogen. The tube was sealed and the mixture was irradiated in the microwave at 130° C. for 30 min. The residue was dissolved in 5:95 ethanol:dichloromethane and chromatographed on silica (CombiFlash, 5-20%, ethanol in dichloromethane) to afford 2,2′-(1,3-thiazol-2-ylimino)diethanol (795 mg, 4.22 mmol, 24.74% yield) as a pale oil.
Quantity
3.46 mL
Type
reactant
Reaction Step One
Quantity
1.538 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]([CH2:5][CH2:6][OH:7])[CH2:2][CH2:3][OH:4].Br[C:9]1[S:10][CH:11]=[CH:12][N:13]=1>C(O)C>[S:10]1[CH:11]=[CH:12][N:13]=[C:9]1[N:1]([CH2:5][CH2:6][OH:7])[CH2:2][CH2:3][OH:4]

Inputs

Step One
Name
Quantity
3.46 mL
Type
reactant
Smiles
N(CCO)CCO
Step Two
Name
Quantity
1.538 mL
Type
reactant
Smiles
BrC=1SC=CN1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a sealable tube were successively added
CUSTOM
Type
CUSTOM
Details
The tube was sealed
CUSTOM
Type
CUSTOM
Details
the mixture was irradiated in the microwave at 130° C. for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
dichloromethane and chromatographed on silica (CombiFlash, 5-20%, ethanol in dichloromethane)

Outcomes

Product
Name
Type
product
Smiles
S1C(=NC=C1)N(CCO)CCO
Measurements
Type Value Analysis
AMOUNT: AMOUNT 4.22 mmol
AMOUNT: MASS 795 mg
YIELD: PERCENTYIELD 24.74%
YIELD: CALCULATEDPERCENTYIELD 24.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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